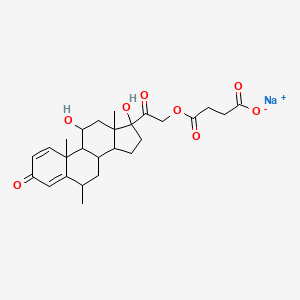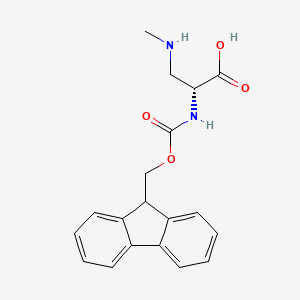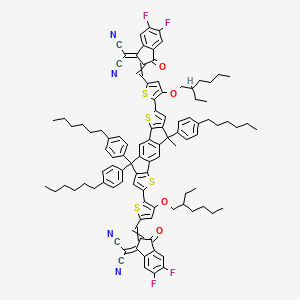
rac-syn N,N-Diethyl-d10 Norephedrine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
rac-syn N,N-Diethyl-d10 Norephedrine: is a labeled compound used primarily in metabolic research. It is a deuterated form of rac-syn N,N-Diethyl Norephedrine, which is a metabolite of Diethylpropione. The compound has a molecular formula of C13H11D10NO and a molecular weight of 217.37. It is often used as a reference standard in various scientific studies.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of rac-syn N,N-Diethyl-d10 Norephedrine involves the incorporation of deuterium atoms into the N,N-Diethyl Norephedrine molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperatures and pressures to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using deuterated starting materials. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography. The final product is then subjected to rigorous quality control to ensure its suitability for research applications .
化学反应分析
Types of Reactions: rac-syn N,N-Diethyl-d10 Norephedrine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (Cl-, Br-) and alkoxides (RO-) are used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce secondary amines or alcohols .
科学研究应用
rac-syn N,N-Diethyl-d10 Norephedrine has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of related compounds.
Biology: Employed in metabolic studies to trace the metabolic pathways and understand the biotransformation of drugs.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new pharmaceuticals and in quality control processes to ensure the purity and efficacy of drug products.
作用机制
The mechanism of action of rac-syn N,N-Diethyl-d10 Norephedrine involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound primarily targets adrenergic receptors, influencing the release and reuptake of neurotransmitters such as norepinephrine.
Pathways Involved: It affects the sympathetic nervous system, leading to increased heart rate, blood pressure, and bronchodilation.
相似化合物的比较
rac-syn N,N-Diethyl-d10 Norephedrine is unique due to its deuterium labeling, which provides distinct advantages in research applications:
Diethylpropione: The parent compound, used as an appetite suppressant.
N,N-Diethyl Norephedrine: The non-deuterated form, used in similar research applications but without the benefits of deuterium labeling.
Pipradrol-d5 Hydrochloride: Another deuterated compound used in metabolic research, but with different pharmacological properties.
属性
分子式 |
C13H21NO |
|---|---|
分子量 |
217.37 g/mol |
IUPAC 名称 |
(1S,2S)-2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]-1-phenylpropan-1-ol |
InChI |
InChI=1S/C13H21NO/c1-4-14(5-2)11(3)13(15)12-9-7-6-8-10-12/h6-11,13,15H,4-5H2,1-3H3/t11-,13+/m0/s1/i1D3,2D3,4D2,5D2 |
InChI 键 |
JMFCQRKXGIHOAN-VUXGSNQBSA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])([2H])N([C@@H](C)[C@H](C1=CC=CC=C1)O)C([2H])([2H])C([2H])([2H])[2H] |
规范 SMILES |
CCN(CC)C(C)C(C1=CC=CC=C1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]-5,7-dihydroxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B13400180.png)
![3-Methyl-2-[[3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoic acid](/img/structure/B13400193.png)




![4-(6-ethoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid](/img/structure/B13400212.png)

![(3R,4R,5R,6S,7R,9S,10Z,11S,12R,14S)-6-[(2S)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-10-hydroxyimino-4-[(2R,5S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B13400233.png)


![(2S,4R)-4-({[1,1'-biphenyl]-4-yl}methyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13400258.png)
![3-(4-Acetyloxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B13400261.png)
![[4-Acetyloxy-15-(3-benzamido-2-hydroxy-3-phenylpropanoyl)oxy-1,12-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-(3,4,5-trihydroxyoxan-2-yl)oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13400268.png)
